molecular formula C20H18N2O4 B11673666 N'-{(Z)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}furan-2-carbohydrazide

N'-{(Z)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}furan-2-carbohydrazide

Cat. No.: B11673666
M. Wt: 350.4 g/mol
InChI Key: QFHPRIZRMDDZFE-BKUYFWCQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(Z)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}furan-2-carbohydrazide typically involves the condensation of furan-2-carbohydrazide with 4-(benzyloxy)-3-methoxybenzaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the process .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N’-{(Z)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}furan-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups .

Scientific Research Applications

N’-{(Z)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}furan-2-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-{(Z)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{(Z)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}furan-2-carbohydrazide stands out due to its specific structural features, such as the combination of a furan ring with benzyloxy and methoxyphenyl groups.

Properties

Molecular Formula

C20H18N2O4

Molecular Weight

350.4 g/mol

IUPAC Name

N-[(Z)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C20H18N2O4/c1-24-19-12-16(13-21-22-20(23)18-8-5-11-25-18)9-10-17(19)26-14-15-6-3-2-4-7-15/h2-13H,14H2,1H3,(H,22,23)/b21-13-

InChI Key

QFHPRIZRMDDZFE-BKUYFWCQSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N\NC(=O)C2=CC=CO2)OCC3=CC=CC=C3

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CO2)OCC3=CC=CC=C3

Origin of Product

United States

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